molecular formula C17H14O3 B1588754 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one CAS No. 3654-49-7

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Cat. No. B1588754
CAS RN: 3654-49-7
M. Wt: 266.29 g/mol
InChI Key: FTEGUKWEUQPKIS-YDWXAUTNSA-N
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Description

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H14O3This compound is characterized by its yellow to orange crystalline appearance and is soluble in organic solvents such as dimethyl sulfoxide and ethanol .

Scientific Research Applications

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one can be synthesized through the reaction of phenol and acetone. The reaction typically involves the use of a base such as potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature, and the product is precipitated by adding water .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
  • 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
  • 1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Uniqueness

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one is unique due to its hydroxyl groups, which impart specific chemical reactivity and biological activity. The presence of these groups allows for hydrogen bonding and redox reactions, distinguishing it from similar compounds with different substituents .

properties

IUPAC Name

(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGUKWEUQPKIS-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3654-49-7
Record name 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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